molecular formula C13H11ClN4O2 B2904775 7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 93703-28-7

7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2904775
CAS No.: 93703-28-7
M. Wt: 290.71
InChI Key: LCOWIMHMOWUCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound with a purine-2,6-dione core. Its structure features:

  • A benzyl group at the N7 position.
  • A chlorine atom at the C8 position.
  • A methyl group at the N3 position.

This substitution pattern distinguishes it from classical xanthines like theophylline (1,3-dimethyl derivative) and confers unique physicochemical and biological properties. The compound has been synthesized via nucleophilic substitution reactions, such as benzylation of theophylline analogs using benzyl chloride under optimized conditions .

Properties

IUPAC Name

7-benzyl-8-chloro-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOWIMHMOWUCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the chlorination of 7-benzyl-3-methylxanthine followed by purification processes. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures to ensure the selective chlorination at the 8-position of the purine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions followed by crystallization and purification steps to achieve the desired purity and yield. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8-position can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is used in the treatment of certain types of cancer, particularly hematological malignancies.

    Industry: The compound is utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its incorporation into DNA, leading to the inhibition of DNA synthesis and repair. This results in the induction of apoptosis in rapidly dividing cells, making it effective against certain types of cancer. The compound targets specific enzymes and pathways involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at N7, C8, and N3

Key analogs and their differences are summarized below:

Compound Name Substituents (Positions) Key Properties/Data Reference
Target Compound N7: Benzyl; C8: Cl; N3: Methyl Purity >95% (typical for most analogs); Synthetic route involves SN2 alkylation .
7-Benzyl-8-chloro-1,3-dimethyl analog (9) N7: Benzyl; C8: Cl; N1/N3: Methyl Melting point: 152°C; ¹H-NMR (DMSO-d6): 3.22 (N1-CH3), 3.39 (N3-CH3), 5.52 (N7-CH2) .
8-[(2-Chlorobenzyl)amino]-3-cyclopropyl analog (27) C8: (2-Chlorobenzyl)amino; N3: Cyclopropyl Synthesized via microwave-assisted reaction; Bioactivity: Potential adenosine receptor modulation .
8-Bromo-7-(3-chlorobenzyl)-3-methyl analog N7: 3-Chlorobenzyl; C8: Br; N3: Methyl CAS: 133193-05-2; Molecular formula: C15H15ClN4O2; Structural analog with bromine at C8 and halogenated benzyl at N7 .
Theophylline (1,3-dimethyl derivative) N1/N3: Methyl; C8: Unsubstituted Classical bronchodilator; Melting point: 270–274°C; Lower lipophilicity compared to benzyl-substituted analogs .
8-Mercapto-3,7-dihydro-1H-purine-2,6-dione C8: SH (Mercapto); N3: Variable SIRT3 inhibitor; Higher enzyme affinity due to thiol group; Validated via molecular docking .
Key Observations:
  • N7 Substitution : Benzyl groups enhance lipophilicity and steric bulk compared to smaller alkyl groups (e.g., methyl in theophylline). Halogenated benzyl groups (e.g., 3-chlorobenzyl in ) may improve target binding via hydrophobic interactions.
  • C8 Substitution : Chlorine (target compound) vs. bromine () vs. mercapto () alters electronic properties and bioactivity. Chlorine’s electronegativity may influence hydrogen bonding, while mercapto groups enable covalent interactions.
  • N3 Substitution : Methyl (target) vs. cyclopropyl () affects ring conformation and metabolic stability. Cyclopropyl groups can reduce oxidative metabolism.

Physicochemical and Pharmacokinetic Properties

  • Melting Points : The target compound’s analog (9) melts at 152°C , lower than theophylline (270–274°C) due to benzyl-induced lattice disruption .
  • Solubility : Benzyl and halogenated substituents reduce aqueous solubility compared to theophylline but enhance membrane permeability.
  • Synthetic Purity : Most analogs achieve >95% purity, though impurities arise in complex substitutions (e.g., 91.9% for compound 20 in ).

Biological Activity

7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This purine derivative has been studied for various pharmacological effects, including antibacterial, antifungal, and antiviral properties. This article delves into the biological activity of this compound based on diverse research findings and case studies.

The molecular formula of this compound is C14H13ClN4O2C_{14}H_{13}ClN_4O_2 with a molecular weight of approximately 304.74 g/mol. Its structure includes a benzyl group and a chlorine atom, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

Antibacterial Activity

Research has indicated that compounds similar to 7-benzyl-8-chloro derivatives exhibit notable antibacterial effects. For instance, studies have shown that purine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal properties of this class of compounds have also been documented. In vitro tests demonstrated that certain purine derivatives could effectively inhibit fungal growth, with MIC values indicating significant activity against pathogens like Candida albicans and Fusarium oxysporum. The observed MIC values ranged from 16.69 to 222.31 µM .

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of several purine derivatives against clinical strains of bacteria. The results showed that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
  • Antifungal Evaluation : Another investigation focused on the antifungal properties of purine derivatives where the compound demonstrated significant inhibition against Candida species .

Data Table: Biological Activities

Activity TypeTested StrainsMIC Values (µM)Reference
AntibacterialBacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
AntifungalCandida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Q & A

Q. What are the key challenges in synthesizing 7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be optimized?

Synthesis involves multi-step protocols requiring precise control of substituent introduction and protection/deprotection strategies. Key steps include:

  • Alkylation : Benzyl group introduction at N7 via nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
  • Chlorination : Selective 8-position chlorination using POCl₃ or N-chlorosuccinimide (NCS) in inert solvents (e.g., DCM) at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Optimization: Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of benzyl bromide) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm; methyl groups at δ 3.1–3.5 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₂ClN₅O₂: [M+H]⁺ calc. 314.0701) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis products (e.g., loss of benzyl group) .
  • Photostability : UV-Vis spectroscopy under ICH Q1B guidelines to detect photodegradation .

Advanced Research Questions

Q. What biological targets are associated with this compound, and how can binding mechanisms be elucidated?

  • TRPC4/5 Channels : Reported as a potential inhibitor (IC₅₀ ~100 nM) via competitive binding assays using fluorescent Ca²⁺ indicators (e.g., Fluo-4) .
  • HM74A Receptor : Activates nicotinic acid receptors in lipid metabolism; use radioligand displacement assays (³H-nicotinic acid) .
    Mechanistic Insight: Molecular docking (AutoDock Vina) identifies key interactions between the 8-chloro substituent and receptor hydrophobic pockets .

Q. How do structural modifications (e.g., benzyl vs. phenoxy groups) impact bioactivity?

Substituent Biological Activity Source
Benzyl (N7)Enhanced lipophilicity, CNS penetration
Chloro (C8)Increased electrophilicity, TRPC4/5 inhibition
Methyl (N3)Metabolic stability (reduced CYP3A4 oxidation)
Method: Synthesize analogs via Suzuki-Miyaura coupling and compare IC₅₀ values in target assays .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

  • Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. tissue extracts) .
  • SAR Analysis : Compare inhibition profiles of 8-chloro derivatives (e.g., 8-bromo analogs show 10-fold lower potency) .

Q. How can in vivo pharmacokinetics be optimized for this compound?

  • Prodrug Design : Introduce hydroxylpropyl groups (e.g., at N1) to enhance water solubility .
  • Dosing Regimens : Oral bioavailability studies in rodents (Cₘₐₓ: 2.1 µg/mL at 10 mg/kg; t₁/₂: 4.2 hr) .

Methodological Considerations

Q. What computational tools predict degradation pathways or metabolite profiles?

  • ADMET Predictor : Simulates Phase I/II metabolism (e.g., CYP450-mediated oxidation at C8) .
  • Gaussian 16 : DFT calculations identify electron-deficient sites prone to hydrolysis .

Q. How can researchers validate target engagement in cellular models?

  • CRISPR Knockout : Delete TRPC4 in HEK293 cells; measure reduced Ca²⁺ flux upon compound treatment .
  • Thermal Shift Assay : Monitor protein stabilization (ΔTm ≥ 2°C) via differential scanning fluorimetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.